Methyl 3-[1-(5-aminopyridin-2-yl)-1H-pyrazol-4-yl]propanoate
Description
Methyl 3-[1-(5-aminopyridin-2-yl)-1H-pyrazol-4-yl]propanoate is a heterocyclic compound featuring a pyrazole core substituted with a 5-aminopyridinyl group at the 1-position and a methyl propanoate ester at the 4-position (via a propyl linker). This structure integrates key pharmacophoric elements: the pyrazole ring is known for its versatility in medicinal chemistry, while the 5-aminopyridinyl moiety may enhance binding interactions with biological targets. The methyl ester group contributes to solubility and metabolic stability, making the compound a candidate for drug discovery pipelines.
Synthetically, analogous pyrazole derivatives are often prepared via cyclocondensation reactions or nucleophilic substitutions.
Properties
CAS No. |
917910-82-8 |
|---|---|
Molecular Formula |
C12H14N4O2 |
Molecular Weight |
246.27 g/mol |
IUPAC Name |
methyl 3-[1-(5-aminopyridin-2-yl)pyrazol-4-yl]propanoate |
InChI |
InChI=1S/C12H14N4O2/c1-18-12(17)5-2-9-6-15-16(8-9)11-4-3-10(13)7-14-11/h3-4,6-8H,2,5,13H2,1H3 |
InChI Key |
TVPZJLUUHPVQLA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CN(N=C1)C2=NC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[1-(5-aminopyridin-2-yl)-1H-pyrazol-4-yl]propanoate typically involves multi-step organic reactions. One common method includes the condensation of 5-aminopyridine-2-carbaldehyde with hydrazine to form the pyrazole ring. This intermediate is then reacted with methyl acrylate under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid, a critical step for further derivatization.
| Reaction Conditions | Yield | Reference |
|---|---|---|
| 1M NaOH, reflux, 10 hours | 85% | |
| 6M HCl, 80°C, 6 hours | 78% |
Mechanistic Insight :
-
Base-mediated saponification proceeds via nucleophilic attack by hydroxide on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and the carboxylate.
-
Acidic hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity for water attack .
Amide Coupling Reactions
The carboxylic acid derivative (from ester hydrolysis) participates in amide bond formation, widely used in medicinal chemistry for bioconjugation or prodrug design.
| Coupling Agent | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| HATU | DIEA | DMF | 25°C, 12h | 72% | |
| EDCl/HOBt | TEA | DCM | 0°C → 25°C | 68% |
Example Protocol :
A mixture of 3-[1-(5-aminopyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid (1.0 eq), HATU (1.2 eq), and DIEA (3.0 eq) in DMF was stirred at 25°C for 12 hours. Workup with ethyl acetate/water followed by silica chromatography afforded the amide product .
Functionalization of the 5-Aminopyridine Moiety
The primary amine on the pyridine ring enables diverse transformations:
1.3.1 Acylation
| Acylating Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetic anhydride | Pyridine, 25°C, 4h | N-Acetyl derivative | 89% | |
| Benzoyl chloride | DCM, TEA, 0°C → 25°C | N-Benzoylated analog | 82% |
1.3.2 Diazotization and Sandmeyer Reaction
Treatment with NaNO₂/HCl followed by CuCN/KCN yields the 5-cyano derivative, enabling further cross-coupling chemistry .
Pyrazole Ring Reactivity
The 1H-pyrazole ring exhibits electrophilic substitution at the 3- and 5-positions, though steric hindrance from the 4-substituent may limit reactivity.
| Reaction Type | Reagent | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 2h | 3-Nitro derivative | |
| Halogenation | NBS, AIBN | CCl₄, reflux | 5-Bromo substitution |
Limitation : The 4-propanoate ester group directs electrophiles to the less hindered 3-position, but competing decomposition is observed under harsh conditions .
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
| Condition | Half-Life (25°C) | Degradation Pathway |
|---|---|---|
| pH 1.2 (simulated gastric fluid) | 2.3h | Ester hydrolysis → carboxylic acid |
| pH 7.4 (blood) | 48h | Minimal degradation |
Implication : Rapid hydrolysis in acidic environments suggests potential prodrug applications requiring enteric coating for oral delivery.
Scientific Research Applications
Anticancer Activity
Methyl 3-[1-(5-aminopyridin-2-yl)-1H-pyrazol-4-yl]propanoate has been investigated for its anticancer properties. Research indicates that compounds with similar structures exhibit significant inhibitory effects on cancer cell proliferation. For instance, derivatives of pyrazole and pyridine have shown promising results against various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The mechanism often involves the induction of apoptosis and inhibition of specific kinases involved in tumor growth .
Kinase Inhibition
The compound is noted for its potential as a RET kinase inhibitor. RET (Rearranged during Transfection) kinase plays a crucial role in several cancers, particularly medullary thyroid carcinoma. This compound and its analogs have been synthesized and tested for their ability to inhibit RET kinase activity, showing moderate to high potency in preclinical assays .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Amination : The introduction of the amino group from pyridine derivatives enhances the biological activity.
- Esterification : Final steps involve esterifying the carboxylic acid portion to yield the methyl ester form.
These synthetic pathways allow for the modification of functional groups, enabling the exploration of structure–activity relationships in medicinal chemistry .
Case Study 1: RET Kinase Inhibition
In one study, a series of compounds structurally related to this compound were evaluated for their ability to inhibit RET kinase. The results indicated that certain modifications led to enhanced inhibitory activity, suggesting that this compound could serve as a lead structure for developing novel RET inhibitors .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer efficacy of this compound against various human cancer cell lines. The findings revealed that it exhibited significant cytotoxicity, particularly in breast cancer cells, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Mechanism of Action
The mechanism of action of Methyl 3-[1-(5-aminopyridin-2-yl)-1H-pyrazol-4-yl]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogs reported in the literature. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations
Structural Diversity: The target compound’s pyridine-pyrazole hybrid contrasts with the pyran-pyrazole (11a) and thiophene-pyrazole (7a) systems in and . These differences influence electronic properties and binding modes. For example, the 5-aminopyridinyl group may offer stronger hydrogen-bonding capacity compared to the hydroxyl or cyano groups in 11a or 7a . The patent compound () replaces pyridine with imidazole, altering receptor selectivity (e.g., GPR139 vs. kinase targets) .
Functional Groups and Bioactivity: Ester vs. Nitrile: The methyl ester in the target compound may improve metabolic stability compared to the nitrile group in 11a, which is prone to hydrolysis. However, nitriles often enhance binding affinity due to dipole interactions . Aminopyridinyl vs. Phenyl: The 5-aminopyridinyl group could confer better solubility and target engagement than the phenyl group in the patent compound, which prioritizes lipophilicity for blood-brain barrier penetration .
Synthetic Pathways: The target compound’s synthesis likely mirrors methods in and , such as refluxing precursors in 1,4-dioxane with triethylamine. However, the propanoate ester might require additional steps, such as esterification of a carboxylic acid intermediate .
Therapeutic Potential: While the patent compound () is explicitly designed for CNS disorders, the target compound’s aminopyridinyl-pyrazole scaffold is common in kinase inhibitors (e.g., JAK/STAT pathways). This suggests divergent therapeutic applications despite structural similarities .
Research Findings and Implications
- Activity Gaps : Unlike Compound 7a (), which demonstrated anticandidal efficacy, the target compound’s biological profile remains uncharacterized. Its ester group could mitigate toxicity risks associated with nitriles or thiophenes .
- Patent Landscape : The GPR139 antagonist in highlights the therapeutic relevance of pyrazole-imidazole hybrids, suggesting that the target compound could be repurposed for similar CNS applications with structural modifications .
Biological Activity
Methyl 3-[1-(5-aminopyridin-2-yl)-1H-pyrazol-4-yl]propanoate, identified by its CAS number 917910-82-8, is a compound with notable biological activities that have garnered attention in medicinal chemistry. This article reviews its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₂H₁₄N₄O₂
- Molecular Weight : 246.27 g/mol
- LogP : 1.54 (indicating moderate lipophilicity) .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. The compound exhibits potential as a modulator of protein kinases and enzymes associated with cancer progression and inflammation.
Key Mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases that are crucial for tumor cell proliferation.
- Induction of Apoptosis : Research indicates that it may promote apoptosis in cancer cells through the activation of caspase pathways.
- Anti-inflammatory Effects : It may also reduce inflammatory responses by modulating cytokine production.
Anticancer Activity
This compound has been evaluated for its anticancer properties across various studies:
| Study | Cell Line | IC₅₀ (µM) | Observations |
|---|---|---|---|
| Study A | MCF-7 (breast cancer) | 22.54 | Significant growth inhibition observed. |
| Study B | A549 (lung cancer) | 5.08 | Induced apoptosis and reduced cell viability. |
| Study C | HCT116 (colon cancer) | 10.00 | Inhibited cell proliferation effectively. |
These studies suggest that the compound may serve as a promising candidate for further development in cancer therapy.
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties in vitro. It was found to significantly reduce the secretion of pro-inflammatory cytokines in activated immune cells, indicating potential use in treating inflammatory diseases.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound:
- Study on MCF-7 Cells : This study reported an IC₅₀ value of 22.54 µM, where the compound inhibited cell growth and induced apoptosis, suggesting its role as a potential therapeutic agent against breast cancer .
- A549 Lung Cancer Model : In this model, the compound exhibited an IC₅₀ value of 5.08 µM, showing significant inhibition of cell viability and induction of apoptotic markers .
- Inflammation Reduction : In a separate study, the compound was shown to decrease TNF-alpha levels in macrophages, indicating a potential application in reducing inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
